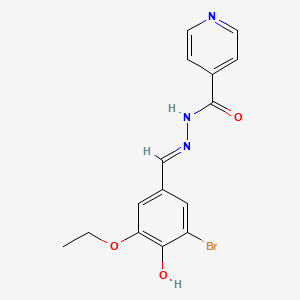![molecular formula C19H13BrN2O B6131098 4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as Schiff base ligand and has a molecular formula of C20H14BrN2O.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol is not fully understood. However, it is believed to act as a chelating agent, forming coordination complexes with metal ions. These complexes have been shown to exhibit catalytic activity and have potential applications in various fields.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that this compound has low toxicity and does not exhibit significant adverse effects on living organisms.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol in lab experiments include its ease of synthesis, low toxicity, and potential applications in various research fields. However, the limitations of this compound include its limited solubility in common solvents, which can make it difficult to work with in some experiments.
Future Directions
Some potential future directions for research on 4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol include:
1. Studying its potential applications in the development of new catalytic systems for organic reactions.
2. Exploring its potential use in the development of new organic semiconductors for electronic devices.
3. Investigating its potential applications in the field of biomedicine, such as drug delivery systems and imaging agents.
4. Developing new synthetic methods for this compound to improve its solubility and ease of use in experiments.
Synthesis Methods
The synthesis method for 4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 9H-carbazole-9-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent system, and the product is obtained after purification.
Scientific Research Applications
4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol has found potential applications in various scientific research fields. It has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalysis and biomedical applications. This compound has also been studied for its potential use in the development of organic semiconductors, which can be used in electronic devices.
Properties
IUPAC Name |
4-bromo-2-[(E)-carbazol-9-yliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O/c20-14-9-10-19(23)13(11-14)12-21-22-17-7-3-1-5-15(17)16-6-2-4-8-18(16)22/h1-12,23H/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKVXAXJRLHLIL-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N=CC4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2/N=C/C4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-(4-methylbenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6131022.png)
![N-cyclohexyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-2-propyn-1-yl-3-piperidinecarboxamide](/img/structure/B6131027.png)
![2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6131035.png)
![1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6131042.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)

![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)

![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131085.png)

![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)
![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)

